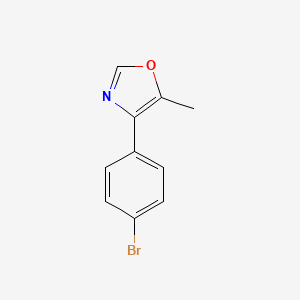

4-(4-Bromophenyl)-5-methyloxazole

Description

Properties

CAS No. |

176961-55-0 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H8BrNO/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

InChI Key |

ABGQBOOHSGASNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Reactivity and Transformational Chemistry of 4 4 Bromophenyl 5 Methyloxazole

Cross-Coupling Reactions Involving the Bromine Atom at the Phenyl Position

The bromine atom attached to the phenyl ring at the C4 position serves as a highly effective handle for a variety of metal-catalyzed cross-coupling reactions. This functionality is pivotal for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)

The 4-bromophenyl moiety of the title compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. For 4-(4-Bromophenyl)-5-methyloxazole, this reaction would involve coupling with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes with specialized phosphine (B1218219) ligands. The reaction generally proceeds under mild conditions, offering high yields and demonstrating broad functional group tolerance. wikipedia.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the bromophenyl group to a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts, such as copper(I) iodide, in the presence of an amine base like triethylamine. researchgate.netlibretexts.org The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl, placing aryl bromides like this compound as effective, yet moderately reactive, coupling partners. wikipedia.org This allows for selective reactions if other, more reactive halides are present in a molecule.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed process is typically carried out in the presence of a base and provides excellent stereoselectivity, usually yielding the E (trans) isomer of the product. organic-chemistry.orgthieme-connect.de The reaction is robust and can be performed with a range of substituted alkenes. nih.gov

| Coupling Reaction | Typical Reagents | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂, Base (e.g., Na₂CO₃, K₂CO₃) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | 4-(4-Arylphenyl)-5-methyloxazole |

| Sonogashira | Terminal Alkyne (R-C≡CH), Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI | 4-(4-Alkynylphenyl)-5-methyloxazole |

| Heck | Alkene (CH₂=CHR), Base (e.g., Et₃N, KOAc) | Pd(OAc)₂, Ligand | 4-(4-Alkenylphenyl)-5-methyloxazole |

Other Metal-Catalyzed Cross-Coupling Strategies and Mechanistic Considerations

Beyond the classical palladium-catalyzed reactions, other metal systems and strategies can be employed. Copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst. These systems often rely on more sophisticated palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. organic-chemistry.orglibretexts.org The mechanism for the copper-free variant involves the direct reaction of the palladium acetylide complex, which is formed after deprotonation of the alkyne by the amine base. libretexts.org

Nickel-catalyzed cross-couplings are also emerging as a powerful alternative, particularly for their ability to activate less reactive C-Br bonds and for their different reactivity profiles. Dual nickel/photoredox catalysis, for instance, can enable the coupling of aryl bromides with radical precursors under very mild conditions. semanticscholar.org

Mechanistically, these reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation (in Suzuki) or alkyne coordination/deprotonation (in Sonogashira), and concluding with reductive elimination to yield the product and regenerate the active catalyst.

Electrophilic and Nucleophilic Substitutions on the Oxazole (B20620) Ring and Phenyl Moiety

The electronic nature of both the oxazole and the substituted phenyl rings dictates the regioselectivity of substitution reactions.

On the oxazole ring , the acidity of the ring protons generally follows the order C2 > C5 > C4. tandfonline.comthieme-connect.de Deprotonation with a strong base typically occurs at the C2 position, creating a nucleophilic center that can react with various electrophiles. wikipedia.org However, in this compound, the C2 and C5 positions are substituted. Electrophilic aromatic substitution on the oxazole ring itself is generally difficult but, when forced, tends to occur at the electron-rich C5 position. tandfonline.comwikipedia.org Since this position is occupied by a methyl group, substitution would require harsh conditions and likely lead to a mixture of products. Nucleophilic aromatic substitution is rare for oxazoles unless a good leaving group is present, typically at the C2 position. tandfonline.comwikipedia.org

Functional Group Interconversions of the Methyl Group

The methyl group at the C5 position of the oxazole ring is a site for various functional group transformations, significantly expanding the synthetic utility of the core scaffold. The protons of an alkyl group adjacent to an azole ring are acidic enough to be removed by a strong base, allowing for subsequent reactions. thieme-connect.de

One common strategy is deprotonation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. rsc.org This allows for the introduction of a wide range of substituents. For instance, reaction with an alkyl halide would lead to chain extension, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Acylation can also be achieved by using acyl chlorides or anhydrides.

Transition metal-catalyzed C-H activation offers a more direct route to functionalization. For example, palladium-catalyzed arylation can introduce aryl groups directly onto the methyl carbon. thieme-connect.de Furthermore, the methyl group can potentially be oxidized to a formyl or carboxyl group under specific oxidative conditions, or undergo radical halogenation to introduce a handle for further nucleophilic substitution. nih.gov

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | -CH₂R |

| Hydroxylation | 1. Strong Base 2. Aldehyde/Ketone (R₂C=O) | -CH₂-C(OH)R₂ |

| Acylation | 1. Strong Base 2. Acyl Chloride (RCOCl) | -CH₂-C(=O)R |

| Arylation | Aryl Halide, Pd Catalyst, Base | -CH₂-Ar |

| Oxidation | Oxidizing Agent (e.g., SeO₂) | -CHO or -COOH |

Ring-Opening and Rearrangement Reactions of Oxazole Systems under Various Conditions

The oxazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under specific thermal, photochemical, or acidic conditions.

A classic transformation is the Cornforth rearrangement , a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org This proceeds through a transient nitrile ylide intermediate. wikipedia.org While the title compound is not a 4-acyloxazole, this reaction highlights a potential rearrangement pathway for derivatives.

Oxazoles are also susceptible to oxidative ring-opening , particularly through photo-oxidation involving singlet oxygen (¹O₂). nih.gov The reaction typically proceeds via a [4+2] cycloaddition across the C2 and C5 positions to form an unstable endoperoxide intermediate. nih.govnih.gov This intermediate then collapses, leading to cleavage of the oxazole ring and the formation of products like triamides. nih.gov The presence of both methyl and phenyl substituents on the oxazole ring influences the stability of the intermediates and the reaction kinetics. nih.gov

Under strongly acidic or basic conditions, or upon reaction with certain nucleophiles, the oxazole ring can be hydrolyzed, leading to the formation of an acyclic α-acylamino ketone structure. The stability of 5-hydroxyoxazoles, for example, is known to be low, with a propensity for hydrolytic ring-opening. nih.gov

Chemo-, Regio-, and Stereoselective Transformations of the Compound

The diverse reactivity of this compound allows for a high degree of control in synthetic transformations.

Chemoselectivity is prominently displayed in the palladium-catalyzed cross-coupling reactions. The palladium catalyst selectively activates the C(sp²)-Br bond of the phenyl ring, leaving the C-H bonds on both the phenyl and oxazole rings, as well as the C-O and C=N bonds within the oxazole, untouched under typical coupling conditions.

Regioselectivity is a key consideration in substitution and metalation reactions. As discussed, deprotonation of the oxazole ring system shows a distinct preference for the C2 position over others. thieme-connect.de When considering the methyl groups in a disubstituted oxazole, such as a 2,5-dimethyloxazole, deprotonation can be less specific, but substitution with a phenyl group can direct the deprotonation regiospecifically to the adjacent methyl group. rsc.org In electrophilic substitution on the phenyl ring, the directing effects of the bromo and oxazolyl substituents compete, with substitution ortho to the bromine being the likely outcome due to a combination of electronic and steric factors.

Stereoselectivity becomes relevant when new chiral centers are introduced. For example, the reduction of a ketone formed by acylation of the C5-methyl group could be performed with chiral reducing agents to yield an enantiomerically enriched alcohol. Similarly, if the compound is coupled with a chiral partner or if a subsequent reaction creates a stereocenter, the existing structural framework can influence the diastereoselectivity of the transformation. The synthesis of chiral oxazole-containing building blocks often relies on such controlled transformations. nih.gov

Applications of 4 4 Bromophenyl 5 Methyloxazole and Its Derivatives in Chemical Science

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

The term "building blocks" in chemistry refers to essential starting materials used to construct more complex molecules through various reactions. cymitquimica.com The 4-(4-Bromophenyl)-5-methyloxazole scaffold is a prime example of such a versatile building block, primarily due to two key structural features: the reactive bromophenyl group and the stable oxazole (B20620) core.

The presence of a bromine atom on the phenyl ring is particularly advantageous. It serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of diverse functional groups and the construction of larger, more intricate molecular architectures. For instance, derivatives like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and subsequently used in S-alkylation reactions to create more complex structures. mdpi.com

The oxazole ring itself is a stable heterocyclic motif. Its derivatives, such as oxazolines, are important skeletons found in biologically active compounds and are useful synthetic intermediates. mdpi.com Researchers have developed methods for the one-pot synthesis of functionalized oxazolines from simpler precursors like propargylic alcohols and amides, often employing gold catalysts. mdpi.com This highlights the accessibility and utility of the oxazole core in synthetic strategies. The combination of the reactive bromo-substituent and the stable, yet modifiable, oxazole ring makes compounds like this compound valuable starting points for creating libraries of complex molecules for various research applications, including drug discovery and materials science. beilstein-journals.orgmdpi.com

Table 1: Examples of Complex Molecules Synthesized from Bromophenyl-Heterocycle Building Blocks

| Building Block Derivative | Synthetic Method | Resulting Complex Molecule | Application Area | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | S-alkylation and reduction | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | Medicinal Chemistry | mdpi.com |

| p-bromoacetophenone (precursor to bromophenyl-thiazole) | Reaction with thiourea (B124793) and aldehydes | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Medicinal Chemistry | nih.gov |

| Propargylic alcohol and p-toluamide | Gold(III)-catalyzed propargylic substitution and bromocyclization | (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | Organic Synthesis | mdpi.com |

| 4-bromoaniline (precursor to bromophenyl-triazole) | Multi-step synthesis | 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Synthetic Intermediate | mdpi.com |

Design of Novel Scaffolds for Advanced Materials and Chemical Technologies (General Scope)

The utility of this compound and its related structures extends beyond organic synthesis into the realm of materials science. cymitquimica.com The inherent properties of the heterocyclic scaffold, such as its planarity, rigidity, and electronic characteristics, make it an attractive candidate for designing novel materials. These scaffolds can be incorporated into polymers or larger supramolecular assemblies to create materials with specific optical, electronic, or thermal properties.

For example, heterocyclic compounds are investigated for their interesting optical properties, including light absorption in the UV-vis range. researchgate.net The ability to functionalize the scaffold, particularly at the bromophenyl position, allows for fine-tuning of these properties. By replacing the bromine atom or modifying the oxazole ring, chemists can systematically alter the molecule's conjugation, polarity, and intermolecular interactions. This modularity is crucial for developing advanced materials for applications in electronics, such as organic light-emitting diodes (OLEDs), or as components in photoswitchable systems. mdpi.com The synthesis of photoswitchable fluorinated dibenzo[b,f]oxepine derivatives, which can undergo E/Z isomerization controlled by light, demonstrates the potential for these types of scaffolds in creating "smart" materials. mdpi.comresearchgate.net

Ligand Design and Applications in Catalysis Research

In the field of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. The oxazole moiety, present in this compound, is a known structural motif in ligands used for asymmetric catalysis. The nitrogen and oxygen atoms within the oxazole ring can coordinate to a metal center, influencing its electronic environment and steric properties.

Research has demonstrated the use of gold catalysts in the synthesis of oxazoline (B21484) derivatives. mdpi.com In these reactions, the oxazoline precursor interacts with the gold catalyst to facilitate cyclization. mdpi.com This indicates the potential for oxazole-based compounds to act as ligands or substrates in metal-catalyzed transformations. Furthermore, the 4-bromophenyl group provides a site for anchoring the ligand to a solid support or for introducing other coordinating groups, enabling the creation of more complex, multidentate ligands. These tailored ligands can be applied in a variety of catalytic processes, contributing to the development of more efficient and selective synthetic methods.

Contributions to Pharmacophore Frameworks and Molecular Scaffolding Design in Medicinal Chemistry (Focus on Chemical Structure Utility)

The this compound structure and its analogs are of significant interest in medicinal chemistry. The oxazole ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org This versatility makes it a valuable core for the design of new therapeutic agents.

The combination of an oxazole (or a related heterocycle like isoxazole (B147169), thiazole, or oxadiazole) with a bromophenyl group is a recurring theme in the development of bioactive compounds. nih.govnih.gov The bromophenyl group can engage in halogen bonding with biological macromolecules and provides a site for metabolic stability or further chemical modification to optimize pharmacological properties. nih.gov

Numerous studies have synthesized derivatives containing this structural motif and evaluated their biological activities. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed promising antimicrobial and anticancer activities. nih.govresearchgate.net Similarly, novel quinoline-oxadiazole hybrids bearing a bromophenyl group have been designed as potential anticancer and antimicrobial agents, targeting enzymes like EGFR-TK and DNA gyrase. nih.gov These examples underscore the utility of the 4-(4-bromophenyl)-heterocycle framework as a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.

Table 2: Biological Activities of Selected Derivatives Containing the Bromophenyl-Heterocycle Motif

| Derivative Class | Specific Compound Example | Target/Activity | Disease Area | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Anticancer (MCF7 cell line), Antimicrobial | Cancer, Infectious Disease | nih.govresearchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Anticancer (EGFR-TK), Antimicrobial (DNA gyrase) | Cancer, Infectious Disease | nih.gov |

| 4'4 Bromophenyl 4'piperidinol derivatives | Compound AB11 | Acetylcholinesterase (AChE) inhibition, Antioxidant, Amyloid beta (Aβ) inhibition | Alzheimer's Disease | mdpi.com |

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiols | 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antimicrobial, Anti-inflammatory | Infectious & Inflammatory Diseases | mdpi.com |

Analytical and Spectroscopic Methodologies for Structural Elucidation of Oxazole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Organic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(4-Bromophenyl)-5-methyloxazole, ¹H and ¹³C NMR would be fundamental.

¹H NMR: This technique would identify all unique proton environments. The spectrum would be expected to show a singlet for the methyl group (C5-CH₃), and characteristic signals in the aromatic region for the 4-bromophenyl group. The proton on the oxazole (B20620) ring (C2-H) would also present a distinct chemical shift.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. The chemical shifts would confirm the presence of the methyl carbon, the carbons of the bromophenyl ring, and the three distinct carbons of the oxazole ring (C2, C4, and C5).

2D NMR Techniques: For unambiguous assignment, techniques like COSY (Correlation Spectroscopy) would show proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These advanced methods are crucial for confirming the connectivity and definitively distinguishing between isomers. mdpi.com

Mass Spectrometry (MS) Applications in Heterocyclic Compound Analysis and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₀H₈BrNO. The presence of bromine would be easily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. mdpi.com The fragmentation pattern observed in the mass spectrum would provide further structural clues, helping to confirm the arrangement of the phenyl and methyl groups on the oxazole core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the oxazole ring, and C-O-C stretching of the ether linkage in the ring. mdpi.comscielo.org.za The C-Br stretching vibration would appear in the fingerprint region at a lower wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The oxazole ring in conjugation with the 4-bromophenyl group would lead to characteristic absorption maxima (λ_max) in the UV region. niscpr.res.inresearchgate.net This analysis helps in understanding the electronic structure of the conjugated system.

Chromatographic Methods for Purification and Purity Verification (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of the synthesized compound and for verifying its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine an appropriate solvent system for purification. mdpi.com

Column Chromatography: Following synthesis, the crude product would be purified using silica (B1680970) gel column chromatography to isolate the desired compound from starting materials, by-products, and other impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final product. A sharp, single peak in the chromatogram would indicate a high degree of purity.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies for Oxazole (B20620) Diversity

The quest for novel and efficient methods to construct the oxazole ring and its derivatives is a perpetual frontier in organic synthesis. acs.org While classical methods like the Robinson-Gabriel synthesis and the van Leusen reaction have been instrumental, contemporary research is focused on developing greener, more atom-economical, and diversity-oriented strategies. nih.govmdpi.comijpsonline.comresearchgate.net

Recent advancements include the development of one-pot multicomponent reactions, which allow for the assembly of complex oxazoles from simple starting materials in a single step, minimizing waste and purification efforts. ijpsonline.com For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed utilizing a Suzuki-Miyaura coupling reaction. tandfonline.com Another innovative approach involves the iodine-catalyzed tandem oxidative cyclization for the synthesis of 2,5-disubstituted oxazoles. nih.gov Furthermore, the use of flow chemistry is emerging as a powerful tool for the rapid and scalable synthesis of oxazoles, offering precise control over reaction parameters and enabling the on-demand production of these important heterocycles. acs.org

These modern synthetic methodologies hold immense promise for the synthesis of 4-(4-Bromophenyl)-5-methyloxazole and its analogues. By leveraging these new strategies, chemists can access a wider range of derivatives with diverse substitution patterns, paving the way for the discovery of new bioactive molecules and functional materials.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single operation, increasing efficiency and reducing waste. ijpsonline.com | Direct synthesis from simpler precursors, avoiding the isolation of intermediates. |

| Flow Chemistry | Enables continuous production with precise control over reaction conditions, enhancing scalability and safety. acs.org | Large-scale and on-demand synthesis for industrial applications. |

| Iodine-Catalyzed Cyclization | Utilizes a metal-free catalyst for a more environmentally friendly process. nih.gov | Greener synthesis of the oxazole core. |

| Suzuki-Miyaura Coupling in One-Pot | Allows for the direct introduction of aryl or vinyl groups at various positions on the oxazole ring. tandfonline.com | Facile diversification of the 2-position of the oxazole ring. |

Exploration of Underexplored Reactivity Pathways for this compound

The bromine atom on the phenyl ring of this compound is a key functional group that opens up a vast landscape of chemical transformations. While its use in cross-coupling reactions like the Suzuki and Sonogashira reactions is well-established for creating carbon-carbon bonds, there are numerous other reactivity pathways that remain underexplored.

Future research will likely focus on leveraging this bromine atom for novel functionalizations. This could include the introduction of heteroatoms through Buchwald-Hartwig amination or etherification reactions, expanding the accessible chemical space and modulating the electronic properties of the molecule. Furthermore, the development of novel catalytic systems could enable previously challenging transformations, such as direct C-H functionalization at other positions of the phenyl ring or the oxazole core itself. Exploring the reactivity of the methyl group at the 5-position, for instance through radical-mediated reactions, could also lead to new avenues for derivatization.

Integration with Automation and Artificial Intelligence in Oxazole Synthesis and Discovery

The convergence of automation, artificial intelligence (AI), and chemistry is poised to revolutionize the way molecules are designed and synthesized. mdpi.com For oxazole chemistry, this integration promises to accelerate the discovery of new compounds with desired properties.

| Technology | Application in Oxazole Chemistry | Impact on this compound Research |

| Machine Learning | Predicting reaction outcomes, optimizing reaction conditions, and predicting biological activity. nih.govresearchgate.net | Faster identification of optimal synthetic routes and prioritization of derivatives with high therapeutic potential. |

| Automated Synthesis | High-throughput synthesis of oxazole libraries and rapid reaction optimization. youtube.comresearchgate.net | Accelerated synthesis of a wide range of analogues for structure-activity relationship studies. |

| AI-Driven Drug Discovery | Designing novel oxazole-based molecules with desired pharmacological profiles. drugtargetreview.com | In silico design of potent and selective inhibitors or agonists based on the this compound scaffold. |

Advanced Computational Design for Next-Generation Oxazole-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For oxazole-based compounds like this compound, advanced computational methods can provide deep insights into their structure-property relationships and guide the design of next-generation chemical entities.

Techniques such as quantum mechanics (QM) calculations can be used to understand the electronic structure and reactivity of the molecule, helping to predict its behavior in chemical reactions and biological systems. nih.gov Molecular dynamics (MD) simulations can model the interaction of oxazole derivatives with biological targets, such as enzymes or receptors, providing a dynamic picture of the binding process. acs.org This information is crucial for designing molecules with improved affinity and selectivity. Furthermore, in silico screening of large virtual libraries of oxazole derivatives against various biological targets can rapidly identify potential lead compounds for further experimental investigation. mdpi.com This computational-first approach can significantly de-risk and accelerate the drug discovery pipeline.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies for Complex Heterocyclic Systems

The future of chemical research lies in the seamless integration of synthetic and theoretical approaches. nih.gov For complex heterocyclic systems like oxazoles, a synergistic strategy that combines the predictive power of computational chemistry with the practical execution of advanced synthetic methods will be paramount for tackling increasingly challenging scientific problems.

Theoretical calculations can be used to design novel synthetic targets with specific desired properties and to predict the feasibility and outcome of new reactions. Synthetic chemists can then use this information to guide their experimental work, focusing their efforts on the most promising avenues. Conversely, experimental results can be used to validate and refine theoretical models, leading to a continuous cycle of improvement. This iterative feedback loop between theory and experiment will be essential for the rational design and synthesis of complex oxazole-containing molecules with tailored functions, including those derived from this compound. This synergistic approach is particularly powerful for understanding and predicting the behavior of complex reaction networks and for designing multi-target ligands, a growing area of interest in drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.